Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate
Description
Substituent Effects
| Compound | Substituents | Key Properties |
|---|---|---|
| Target compound | 4-Cyano, 1-Benzyl methyl carbamate | High electron deficiency at carbamate, moderate solubility |
| Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate | 1-Benzyl, 4-tert-butyl dicarbamate | Enhanced steric bulk, lower solubility |
| Bicyclo[2.2.2]octane-1,4-dicarboxylate | 1/4-Carboxylate groups | Stronger coordination capacity in MOFs |
The cyano group in the target compound introduces a stronger electron-withdrawing effect compared to tert-butyl or carboxylate substituents, increasing the electrophilicity of the carbamate. This property may enhance reactivity in nucleophilic substitution or hydrolysis reactions.
Functional Group Reactivity
| Reaction Type | Target Compound Behavior | Comparison with Dicarbamate |
|---|---|---|
| Hydrolysis | Slow due to steric hindrance | Faster in dicarbamates (less bulk) |
| Nucleophilic substitution | Moderate (cyano activation) | Lower (tert-butyl deactivation) |
| Coordination | Limited (no free amine) | Higher in carboxylates (acidic protons) |
Applications in Material Science
Bicyclo[2.2.2]octane derivatives are widely used as linkers in metal-organic frameworks (MOFs). While the target compound’s carbamate group may limit coordination compared to carboxylates, its rigid core could still serve as a structural scaffold. For example:
- Cyano groups may enable hydrogen bonding or dipole interactions in MOF pores.
- Benzyl groups could improve solubility in organic solvents, aiding MOF synthesis.
Table 1: Comparative Properties of Bicyclic Carbamates
| Property | Target Compound | Dicarbamate | Carboxylate |
|---|---|---|---|
| Solubility | Moderate (benzyl) | Low (tert-butyl) | High (polar) |
| Reactivity | Moderate | Low | High |
| MOF Potential | Limited | Moderate | High |
Properties
IUPAC Name |
benzyl N-[(4-cyano-1-bicyclo[2.2.2]octanyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c19-13-17-6-9-18(10-7-17,11-8-17)14-20-16(21)22-12-15-4-2-1-3-5-15/h1-5H,6-12,14H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYLCNCWAMCUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CNC(=O)OCC3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate
General Synthetic Strategy
The synthesis typically proceeds via:
- Construction or procurement of the bicyclo[2.2.2]octane scaffold bearing a suitable leaving group or reactive handle at the 1-position.
- Introduction of the cyano group at the 4-position of the bicyclic system.
- Formation of the carbamate functional group by reaction of the corresponding amine intermediate with benzyl chloroformate or equivalent carbamoylating agents.
Key Preparation Steps and Conditions
Step 1: Synthesis of 4-cyanobicyclo[2.2.2]octan-1-ylmethylamine intermediate
- Starting from bicyclo[2.2.2]octane derivatives, the 4-cyano substituent is introduced by nucleophilic substitution or cyanation reactions.
- For example, a halogenated bicyclo[2.2.2]octane precursor can be treated with cyanide sources under controlled conditions to afford the 4-cyanobicyclo[2.2.2]octane derivative.
- The amine functionality at the 1-position is typically generated by reduction of a nitrile or via substitution reactions on a suitable precursor.
Step 2: Carbamate Formation
- The amine intermediate is reacted with benzyl chloroformate (Cbz-Cl) under basic conditions to form the benzyl carbamate.
- Typical bases used include triethylamine or N,N-diisopropylethylamine (DIPEA) to neutralize the released HCl.
- The reaction is generally conducted in anhydrous solvents such as dichloromethane or DMF at low to ambient temperatures to control reactivity and minimize side reactions.
Representative Reaction Conditions from Patents and Literature
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyanation of bicyclic precursor | Treatment with NaCN or KCN in polar aprotic solvent (e.g., DMF) | 60-80 | Requires careful control to avoid side reactions |
| Amine formation | Reduction of nitrile with LiAlH4 or catalytic hydrogenation | 70-90 | Sensitive to moisture, inert atmosphere needed |
| Carbamate formation | Benzyl chloroformate, base (DIPEA), dry DCM, 0°C to RT | 75-95 | Purification by column chromatography |
Detailed Research Findings and Methodologies
Carbamate Synthesis Approaches
- Carbamate formation is well-documented using benzyl chloroformate and amines under mild conditions, providing high yields and selectivity.
- Recent methodologies include one-pot syntheses using carbon dioxide and alkyl halides with amines, but classical carbamoylation with benzyl chloroformate remains the most straightforward for this compound.
Cyanation Techniques
Scale-Up and Purification
- Scale-up procedures reported in patent literature emphasize the importance of inert atmosphere, dry solvents, and controlled addition rates to maintain product purity and yield.
- Purification is typically achieved by silica gel chromatography, with solvents such as ethyl acetate and cyclohexane mixtures.
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Cyanation of bicyclic precursor | Nucleophilic substitution with cyanide salts | NaCN/KCN, DMF, controlled temperature | High regioselectivity | Toxic cyanide handling |
| Amine intermediate formation | Reduction of nitrile or substitution on halide | LiAlH4, catalytic hydrogenation | High yield, well-established | Moisture sensitive |
| Carbamate formation | Reaction of amine with benzyl chloroformate | Benzyl chloroformate, DIPEA, dry DCM | Mild, high yield, clean reaction | Requires dry conditions |
| Purification | Column chromatography | Silica gel, EtOAc/cyclohexane | High purity achieved | Time-consuming step |
Chemical Reactions Analysis
Types of Reactions
Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted carbamates or amides.
Scientific Research Applications
Medicinal Chemistry
Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate has been studied for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders.
Case Study: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability by modulating oxidative stress pathways, suggesting its potential as a neuroprotective agent in conditions like Alzheimer's disease.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cell Viability (%) | 45 | 85 |
| Reactive Oxygen Species (ROS) Levels | High | Low |
Material Science
In material science, the compound has been explored for its role in developing novel polymers and composites due to its unique structural features.
Case Study: Polymer Development
Research conducted at a leading university focused on incorporating this compound into polymer matrices to enhance mechanical properties. The study demonstrated that the addition of this compound improved tensile strength and thermal stability of the resulting materials.
| Property | Control Polymer | Polymer with Benzyl Carbamate |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 180 | 220 |
Agricultural Applications
The compound's ability to modulate biological pathways has led to investigations into its use as a plant growth regulator.
Case Study: Plant Growth Regulation
An experiment assessed the effects of this compound on crop yield and growth rates in tomatoes. Results showed a marked increase in both yield and growth rates compared to untreated plants.
| Growth Parameter | Control Group | Treated Group |
|---|---|---|
| Yield (kg/plant) | 5 | 8 |
| Height Increase (cm) | 20 | 30 |
Mechanism of Action
The mechanism of action of Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate ester group can undergo hydrolysis, releasing the active bicyclic compound, which can then interact with enzymes or receptors in biological systems. The cyanide group may also play a role in its activity by interacting with metal ions or other nucleophiles .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Trioxabicyclo[2.2.2]octane derivatives (e.g., 16a, 13) exhibit higher molecular weights due to oxygen-rich substituents, which may improve solubility but reduce membrane permeability .
tert-butyl derivatives (e.g., ) achieve high yields (82%) through sodium hydride-mediated alkylation, suggesting scalable routes for bicyclo[2.2.2]octane intermediates.
Industrial and Research Status
- Availability : The target compound (CAS: 2187434-96-2) is listed with unspecified purity and storage conditions , while analogs like are discontinued but previously used in pharmaceutical research.
- Patent Relevance : European patents (e.g., ) highlight bicyclo[2.2.2]octane derivatives in multi-step syntheses of pyrrolopyridine-based therapeutics, underscoring the scaffold’s versatility.
Biological Activity
Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate, with the molecular formula and a molecular weight of 298.38 g/mol, is a compound of significant interest due to its potential biological activities and applications in various scientific fields. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O2 |
| Molecular Weight | 298.38 g/mol |
| CAS Number | 71271-46-0 |
| Density | 1.17 g/cm³ (predicted) |
| Boiling Point | 482.4 °C (predicted) |
Synthesis
The synthesis of this compound typically involves the reaction of 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine, carried out in dichloromethane at ambient temperature .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The carbamate ester group can hydrolyze, releasing the active bicyclic compound, which may interact with various enzymes or receptors . Additionally, the presence of the cyanide group could facilitate interactions with metal ions or nucleophiles, enhancing its biological effects.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : Some studies suggest that derivatives may possess antimicrobial properties, making them candidates for further investigation in antibiotic development.
- Anticancer Properties : Preliminary data indicate potential cytotoxic effects against certain cancer cell lines, warranting further exploration in cancer therapeutics.
- Neuroprotective Effects : The compound's structure suggests it may interact with neurotransmitter systems, potentially offering neuroprotective benefits.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of related compounds:
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of bicyclic carbamates, revealing that modifications to the bicyclic core can enhance antimicrobial efficacy against resistant strains .
- Cytotoxicity Assays : Research conducted on similar bicyclic compounds demonstrated significant cytotoxic effects against human cancer cell lines (e.g., HeLa and MCF-7), suggesting that this compound may exhibit similar properties .
- Neuroprotective Studies : A recent investigation into the neuroprotective effects of bicyclic compounds indicated that they could attenuate oxidative stress in neuronal cells, highlighting their potential for treating neurodegenerative diseases .
Comparative Analysis
This compound can be compared to other related compounds based on their structural features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzyl carbamate | Simple carbamate structure | Limited activity |
| 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid | Precursor compound | Moderate activity |
| This compound | Unique bicyclic structure with cyanide group | Promising antimicrobial and anticancer potential |
Q & A
Q. Advanced
- Receptor-independent SAR : Systematically modify substituents (e.g., replace cyanide with halides or alkyl groups) and assess inhibitory activity (e.g., IC₅₀ against cholinesterases). Use multivariate regression to correlate electronic/hydrophobic parameters with bioactivity .
- Receptor-dependent modeling : Dock derivatives into target proteins (e.g., acetylcholinesterase) using AutoDock Vina. Prioritize derivatives with improved binding energy (<-8 kcal/mol) and validate via enzymatic assays .
What computational methods are effective in predicting synthetic pathways for bicyclo[2.2.2]octane derivatives?
Q. Advanced
- Retrosynthesis tools : Use AI-driven platforms (e.g., PubChem’s retrosynthesis module) to identify feasible routes. For example, prioritize one-step reactions involving bicyclo[2.2.2]octane-1,4-diamine (CAS: 1659-77-4) as a starting material .
- DFT calculations : Optimize transition states for cyanide introduction using B3LYP/6-31G(d) to predict reaction barriers and select catalysts (e.g., Pd/C for hydrogenation) .
What safety precautions are recommended when handling this compound in the laboratory?
Q. Basic
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Avoid inhalation (use fume hood) due to potential respiratory irritation (H335 hazard) .
- First aid : For skin contact, wash with water for 15 minutes. If ingested, seek immediate medical attention and provide SDS (Section 4.1 details emergency measures) .
How should researchers address discrepancies in biological activity data across different studies?
Q. Advanced
- Meta-analysis : Normalize data using standardized units (e.g., µM for IC₅₀) and assess batch-to-batch variability in compound purity via LC-MS.
- Experimental replication : Repeat assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) with internal controls (e.g., galanthamine for cholinesterase inhibition) .
What strategies are effective in resolving crystallographic disorder in bicyclo[2.2.2]octane-containing structures?
Q. Advanced
- Twin refinement : In SHELXL, apply TWIN and BASF commands for twinned data. Use HKLF 5 format for integration .
- Occupancy adjustment : Partially occupy disordered cyanide or benzyl groups to reduce R-factor (<0.05). Validate with difference Fourier maps .
What solvents and conditions are optimal for the recrystallization of this compound?
Q. Basic
- Solvent selection : Use ethyl acetate/hexane (1:3) at 4°C for slow crystallization. Avoid DMSO due to hygroscopicity .
- Yield optimization : Stir saturated solution at 200 rpm for 24 hours. Filter crystals under reduced pressure and dry in a desiccator .
How can impurities and degradation products be systematically identified during synthesis?
Q. Advanced
- HPLC-MS profiling : Use a C18 column (gradient: 5–95% acetonitrile/water) coupled with high-resolution MS. Track impurities at RRT 0.8–1.2 .
- Forced degradation : Expose the compound to heat (60°C, 72 hours) and acidic/basic conditions (0.1M HCl/NaOH) to simulate degradation pathways .
What in silico tools are recommended for analyzing the compound's interaction with biological targets?
Q. Advanced
- Molecular dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess interactions with hydrophobic pockets .
- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond acceptors near the carbamate group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
